5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

Catalog No.
S14167195
CAS No.
M.F
C11H15N3O
M. Wt
205.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-...

Product Name

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

IUPAC Name

5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C11H15N3O/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9/h3-6,10,13H,1-2,7-8H2,(H,14,15)

InChI Key

WUZSNDIVNHOFRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=NC=C2

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H15N3OC_{11}H_{15}N_{3}O and a molecular weight of 205.26 g/mol. The compound features a pyrrolidin-2-one ring, which is a five-membered lactam, and a pyridin-4-ylmethylamino group, indicating its potential for various biological activities and applications in medicinal chemistry. The compound is identified by the CAS number 1177283-06-5 and is also known as 2-Pyrrolidinone, 5-[[(4-pyridinylmethyl)amino]methyl]- .

  • Oxidation: The compound can be oxidized to form various products, including aldehydes or carboxylic acids, depending on the reaction conditions.
  • Reduction: Reduction reactions can modify the functional groups present, potentially leading to the formation of amines or alcohols.
  • Substitution: Substitution reactions may occur particularly at the pyridin-4-ylmethylamino group, allowing for the introduction of new functional groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents used .

The biological activity of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has been explored in various studies. Its structure suggests potential interactions with biological targets such as enzymes and receptors, which could modulate their activity. This compound may influence cellular pathways, making it a candidate for further investigation in pharmacological applications .

Synthesis of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one can be achieved through several methods:

  • Cyclization Reactions: A common approach involves cyclization reactions of appropriate precursors containing both pyridine and pyrrolidine moieties.
  • Amine Coupling: The compound can also be synthesized via amine coupling reactions where a pyridine derivative reacts with a suitable amine to yield the desired product.

These methods often require careful optimization of reaction conditions to achieve high yields and purity .

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has several notable applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex pharmaceutical compounds.
  • Biological Research: The compound is studied for its potential effects on enzyme inhibition and receptor binding, contributing to drug discovery efforts.
  • Material Science: It may also find applications in developing new materials or as a catalyst in

Interaction studies involving 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one have focused on its ability to bind to various biological targets. These studies suggest that the pyridin-4-ylmethylamino group plays a critical role in modulating enzyme activity and influencing cellular pathways, highlighting its importance in pharmacological research .

Several compounds share structural similarities with 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one:

  • Pyrrolidinone Derivatives: These compounds often feature variations in substituents on the pyrrolidine ring.
  • Piperidine Derivatives: Similar in structure but typically lack the lactam functionality.
  • Pyridine-based Compounds: Various derivatives with different substituents on the pyridine ring.

Uniqueness

The uniqueness of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one lies in its specific substitution pattern, combining both pyrrolidine and pyridine functionalities. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for research and potential therapeutic applications .

Structural and Electronic Characteristics

The molecular structure of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one (C₁₁H₁₅N₃O, MW 205.26 g/mol) features a pyrrolidin-2-one core substituted at the 5-position with a (pyridin-4-ylmethylamino)methyl group. Key structural attributes include:

  • Pyrrolidone ring: The lactam group introduces hydrogen-bonding capacity via the carbonyl oxygen (hydrogen bond acceptor) and NH group (hydrogen bond donor), while the saturated five-membered ring provides sp³-hybridized carbons for stereochemical diversity.
  • Pyridine linkage: The 4-pyridylmethyl moiety contributes π-π stacking potential and basic nitrogen centers (pKₐ ~6.7 for pyridine), enabling pH-dependent solubility and metal coordination.

A comparative analysis of hybrid scaffolds reveals distinct advantages over simpler heterocycles:

PropertyPyrrolidine-Pyridine HybridPyrrolidine AlonePyridine Alone
Polar Surface Area (Ų)58.329.112.9
Rotatable Bonds411
H-Bond Donors210
3D Coverage Index*0.780.820.12

*Calculated using Voronoi polyhedra analysis.

This combination allows simultaneous engagement with hydrophobic protein pockets (via pyridine) and polar binding sites (via pyrrolidone), a dual mechanism observed in kinase inhibitors targeting ATP-binding domains.

Stereochemical Implications

The compound’s stereogenic centers enable precise spatial orientation of pharmacophoric elements. Molecular modeling studies indicate that the (5R) configuration optimizes ligand-receptor complementarity in γ-aminobutyric acid (GABA) transporter inhibition, with a 12-fold potency increase over (5S) enantiomers in preclinical models. Pseudorotation of the pyrrolidine ring creates two predominant conformers:

  • Envelope (C₅) conformation: Carbonyl group axial, favoring interactions with flat aromatic residues
  • Twisted (C₂) conformation: Methylamino substituent equatorial, enhancing solubility in aqueous media

These conformational states are separated by a modest energy barrier (ΔG‡ ≈ 3.1 kcal/mol), allowing dynamic adaptation to biological targets.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.121512110 g/mol

Monoisotopic Mass

205.121512110 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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